
Methyl 4-methoxy-2,6-dimethylbenzoate
Overview
Description
“Methyl 4-methoxy-2,6-dimethylbenzoate” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Antimicrobial and Anticancer Activity
Methyl 4-methoxy-2,6-dimethylbenzoate shows significant potential in the field of biomedical research. A study characterized a closely related compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, extracted from the lichen Parmelia erumpens. This compound exhibited notable antimicrobial activity against various medically important bacteria and fungi. Its anticancer potential was also highlighted through its ability to suppress the growth of cancer cells like A549, B16F10, and Caski in a dose- and time-dependent manner, suggesting its potential for development as an antimicrobial and anticancer drug target after further clinical evaluation (Aravind et al., 2014).
Structural and Theoretical Studies
Another aspect of research focuses on the structural and theoretical analysis of related compounds. For instance, the structures of methoxysubstituted dyes, including 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, were examined both experimentally and theoretically. This study provided insights into the geometrical structure and vibrational wavenumbers of these compounds, analyzed through density functional theory, highlighting the importance of understanding the chemical and physical properties of such compounds (Mirković et al., 2014).
Antifungal Applications
The antifungal applications of similar compounds have been explored as well. A study identified 7-Hydroxy-5-methoxy-6-methylphthalide and a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, from the hexane extracts of Phormium cookianum roots. These compounds have potential antifungal properties, which can be significant in the development of new antifungal agents (Gainsford, 1995).
Synthetic Applications
In the field of synthetic chemistry, these compounds serve as crucial intermediates. A study described the one-pot synthesis of various derivatives, including methyl 2-methoxy-4,6-dimethylbenzoate. This research underlines the compound's role in facilitating the synthesis of complex organic molecules, which could have diverse applications in pharmaceuticals and material science (Kanakam et al., 1989).
Bacterial Catabolism and Biosynthesis
Research has also been conducted on the bacterial catabolism and biosynthesis involving related compounds. For example, a study investigated the catabolism of 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains, leading to the identification of a novel compound, 4-acetonyl-4-hydroxy-2-methylbut-2-en-1,4-olide, a cyclic tautomer of (3-methylmaleyl)acetone. This research offers insights into microbial metabolism and the potential for bioengineering applications (Cain et al., 1997).
Safety and Hazards
“Methyl 4-methoxy-2,6-dimethylbenzoate” is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding contact with skin and eyes, and ensuring good ventilation during handling .
Mechanism of Action
Target of Action
It’s known that esters, a group to which this compound belongs, are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils .
Mode of Action
Methyl 4-methoxy-2,6-dimethylbenzoate, as an ester, can undergo various reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis, reduction, and reactions with organometallic compounds .
Pharmacokinetics
It’s known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which could influence its absorption and distribution in the body.
Result of Action
Given its ester nature, it could potentially contribute to the flavors and aromas of certain fruits and flowers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that the compound’s action could be influenced by the presence of these solvents in its environment.
Properties
IUPAC Name |
methyl 4-methoxy-2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCCJANLIBHNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372874 | |
| Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37934-88-6 | |
| Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


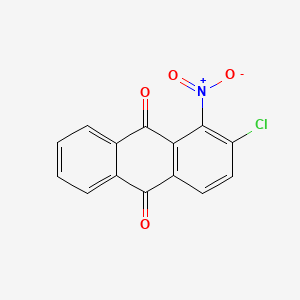

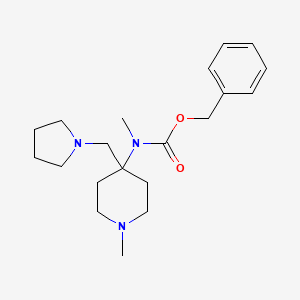
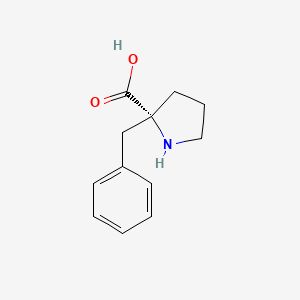
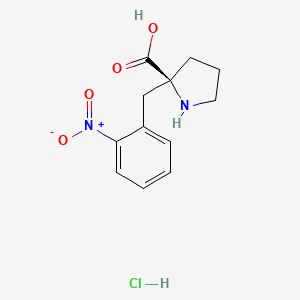

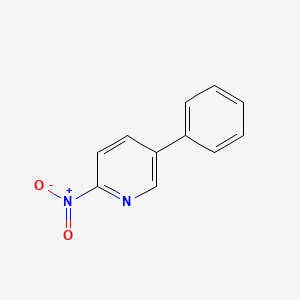
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)

![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)
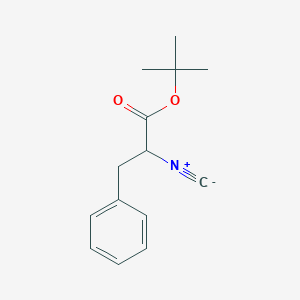

![2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1607537.png)

